Bisandrographolide C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

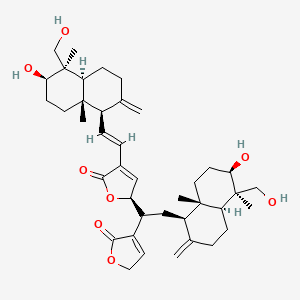

Structure

3D Structure

Properties

Molecular Formula |

C40H56O8 |

|---|---|

Molecular Weight |

664.9 g/mol |

IUPAC Name |

(2S)-4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30+,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 |

InChI Key |

WQHWOZANSOUSAY-MHFFCXQSSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC([C@@H]3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Isolation of Bisandrographolide C from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of Bisandrographolide C, a dimeric ent-labdane diterpenoid derived from the medicinal plant Andrographis paniculata. This document details a plausible experimental protocol for its extraction and purification, summarizes key quantitative data, and explores its known biological signaling pathways. The methodologies and data presented are synthesized from established phytochemical techniques for isolating diterpenoids from A. paniculata, with specific findings on this compound attributed to the foundational work of Gao S, et al. (2019). This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, is a medicinal herb with a long history of use in traditional medicine across Asia. It is a rich source of bioactive compounds, primarily diterpenoids and flavonoids. While andrographolide is the most studied of these compounds, a growing body of research is focused on other, less abundant diterpenoids with unique biological activities. Among these is this compound, an unusual dimeric ent-labdane diterpenoid. Recent studies have highlighted its potential as a modulator of transient receptor potential (TRP) channels and its interaction with the tetraspanin CD81, suggesting its therapeutic potential in various physiological and pathological processes.

This guide aims to provide a detailed technical framework for the isolation and initial characterization of this compound, facilitating further research into its pharmacological properties and potential as a drug lead.

Experimental Protocols

The following protocols are based on established methods for the isolation of diterpenoids from Andrographis paniculata and represent a likely pathway to obtaining this compound.

Plant Material and Extraction

-

Plant Material: The aerial parts of Andrographis paniculata are collected, authenticated, and air-dried in the shade. The dried plant material is then coarsely powdered.

-

Extraction:

-

The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature using a maceration technique, with the solvent being replaced every 24 hours for a total of 72 hours.

-

Alternatively, Soxhlet extraction can be employed for a more rapid and efficient extraction process.

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation and Isolation

The crude ethanolic extract is subjected to a series of chromatographic separations to isolate this compound.

-

Solvent-Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The resulting fractions are concentrated, and the ethyl acetate fraction, typically rich in diterpenoids, is selected for further purification.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography over silica gel (100-200 mesh).

-

The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions showing the presence of compounds with similar TLC profiles to known bisandrographolides are pooled and subjected to further purification by preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Quantitative Data

The following tables summarize the known quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₀H₅₆O₈ |

| Molecular Weight | 664.87 g/mol |

| Appearance | White to off-white solid |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not publicly available |

| ¹³C NMR | Data not publicly available |

| HR-ESI-MS | Data not publicly available |

Table 3: Biological Activity Data for this compound

| Target | Activity | Kd Value |

| TRPV1 | Activator | 289 µM |

| TRPV3 | Activator | 341 µM |

| CD81 | Binds | Data not publicly available |

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Caption: Activation of the TRPV1 signaling pathway.

An In-Depth Technical Guide to the Mechanism of Action of Bisandrographolide C on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has emerged as a modulator of specific transient receptor potential (TRP) ion channels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on ion channels, with a focus on its documented effects on TRPV1 and TRPV3. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams. Information on related compounds from A. paniculata, such as Bisandrographolide A and Andrographolide, is also included to provide a broader context for researchers exploring the therapeutic potential of this class of molecules.

Introduction

Andrographis paniculata has a long history of use in traditional medicine, and its constituent compounds are of significant interest to the scientific community for their diverse biological activities. Among these are the ent-labdane diterpenoid dimers, including this compound. Recent studies have identified that this compound selectively activates specific ion channels, positioning it as a valuable tool for research and a potential lead compound for drug development.[1] This guide aims to consolidate the existing knowledge on the interaction of this compound with ion channels, providing a technical resource for professionals in the field.

Core Mechanism of Action: Interaction with TRPV Channels

The primary documented ion channel targets of this compound are the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][2] These channels are non-selective cation channels involved in a variety of physiological processes, including nociception, thermosensation, and skin physiology.

Activation of TRPV1 and TRPV3

This compound has been identified as an activator of both TRPV1 and TRPV3 channels.[1][2] The binding affinity of this compound to these channels has been quantified, with reported dissociation constants (Kd) of 289 μM for TRPV1 and 341 μM for TRPV3. Studies on a series of bisandrographolide dimers revealed a selective activation profile across TRPV1-4 channels, with this compound being the most effective activator of TRPV1 among the tested analogues (Bisandrographolides A, B, C, E, and F).

The activation of these channels by this compound is significant as TRPV1 is a well-established integrator of noxious stimuli, including heat, protons, and capsaicin. TRPV3 is also a thermosensitive channel involved in skin sensation and has been implicated in itch and dermatitis. The ability of this compound to modulate these channels suggests its potential utility in therapeutic areas such as pain management and dermatology.

Cardioprotective Effects

In addition to its direct action on TRPV channels, this compound has been reported to protect cardiomyocytes from hypoxia-reoxygenation injury. While the precise mechanism linking TRPV activation to cardioprotection by this specific compound is not fully elucidated, the modulation of ion channels is a known factor in cardiac cell survival and function under ischemic conditions.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound and related compounds with their respective ion channel targets.

| Compound | Ion Channel Target | Effect | Quantitative Measure | Cell Type | Reference |

| This compound | TRPV1 | Activation | Kd: 289 μM | Not Specified | , |

| This compound | TRPV3 | Activation | Kd: 341 μM | Not Specified | , |

| Bisandrographolide A | TRPV4 | Activation | EC50: 790-950 nM | HEK293T cells, mouse keratinocytes |

Signaling Pathways and Logical Relationships

The interaction of this compound with TRPV1 and TRPV3 initiates a cascade of intracellular events. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies typically employed in the study of ion channel modulation by compounds like this compound.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK293T) cells are commonly used for heterologous expression of ion channels due to their low endogenous channel expression. For studying native channels, cell lines such as HaCaT keratinocytes (for TRPV3) or dorsal root ganglion (DRG) neurons (for TRPV1) are utilized.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HEK293T and HaCaT) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For heterologous expression, cells are transiently transfected with cDNA encoding the ion channel of interest (e.g., human TRPV1 or TRPV3) using standard transfection reagents like Lipofectamine. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

Electrophysiology (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channel activity.

-

Recording Setup: An inverted microscope equipped with micromanipulators, a patch-clamp amplifier, and a data acquisition system is used.

-

Pipettes and Solutions: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2. The extracellular (bath) solution usually contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4.

-

Voltage Protocol: To record channel currents, cells are voltage-clamped at a holding potential (e.g., -60 mV). Currents are elicited by voltage ramps or steps to various test potentials.

-

Data Analysis: The recorded currents are analyzed to determine parameters such as current density, current-voltage (I-V) relationship, and the effect of the compound on these parameters. Concentration-response curves are generated to calculate EC₅₀ or IC₅₀ values.

Caption: Workflow for whole-cell patch-clamp experiments.

Calcium Imaging

Calcium imaging is a high-throughput method to assess the activation of calcium-permeable channels like TRPV1 and TRPV3.

-

Cell Preparation: Cells are plated on glass-bottom dishes and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging Setup: A fluorescence microscope equipped with a calcium imaging system is used to measure changes in intracellular calcium concentration.

-

Experimental Procedure: A baseline fluorescence is established before the application of this compound. The change in fluorescence upon compound application is recorded over time.

-

Data Analysis: The change in fluorescence intensity is quantified and used to determine the activation of the channels.

Broader Context: Other Bioactive Compounds from Andrographis paniculata

To provide a more complete picture for researchers, it is useful to consider the effects of other well-studied compounds from the same plant.

-

Bisandrographolide A: This related dimer is a potent activator of the TRPV4 channel, with an EC₅₀ in the sub-micromolar range. It does not appear to activate or block TRPV1, TRPV2, or TRPV3.

-

Andrographolide: The major bioactive component of Andrographis paniculata, andrographolide, has been shown to inhibit voltage-gated sodium (INa) and L-type calcium (ICaL) currents in cardiomyocytes. It does not significantly affect several potassium currents (IK1, IKr, Ito, IKur).

Conclusion and Future Directions

This compound is a selective activator of TRPV1 and TRPV3 ion channels. The available data on its binding affinity and its cardioprotective effects highlight its potential as a pharmacological tool and a starting point for the development of novel therapeutics.

Future research should focus on:

-

Detailed electrophysiological characterization of this compound's effects on TRPV1 and TRPV3, including its impact on channel kinetics and voltage-dependence.

-

Elucidation of the precise molecular determinants of its interaction with these channels.

-

In-depth investigation of the signaling pathways downstream of TRPV1 and TRPV3 activation by this compound, particularly in the context of its cardioprotective effects.

-

Screening of this compound against a broader panel of ion channels to further define its selectivity profile.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the ion channel modulating properties of this compound.

References

Initial Biological Activity Screening of Bisandrographolide C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is an ent-labdane diterpenoid dimer isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. As a member of a class of compounds known for their diverse biological activities, this compound has been the subject of initial biological screenings to elucidate its therapeutic potential. This technical whitepaper provides a comprehensive overview of the currently available data on the initial biological activity of this compound. It is important to note that while the parent compound, andrographolide, has been extensively studied, data specifically on this compound is more limited. This document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

Data Presentation

The following tables summarize the quantitative data available for this compound and, for comparative context, the more extensively studied related compound, andrographolide.

Table 1: Biological Activity of this compound

| Biological Target | Assay Type | Result | Unit |

| TRPV1 Channel | Binding Affinity | Kd = 289 | µM |

| TRPV3 Channel | Binding Affinity | Kd = 341 | µM |

| Cardiomyocytes | Hypoxia-Reoxygenation | Protective Effect | - |

| CD81 | Binding | Binds to CD81 | - |

Disclaimer: The following data pertains to andrographolide , the parent monomer of this compound, and is provided for contextual purposes only. These results are not directly indicative of the activity of this compound.

Table 2: Cytotoxicity of Andrographolide

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Unit | Citation |

| MDA-MB-231 | Breast Cancer | 51.98 | 30.28 | µM | [1] |

| MCF-7 | Breast Cancer | 61.11 | 36.9 | µM | [1] |

| KB | Oral Cancer | - | 106.2 (as µg/ml) | - | [2] |

| DBTRG-05MG | Glioblastoma | - | - | µM | |

| Normal Cell Line | |||||

| MCF-10A | Normal Breast Epithelial | 137.9 | 106.1 | µM | [1] |

Table 3: Anti-inflammatory Activity of Andrographolide

| Inflammatory Mediator | Cell Line | Assay Type | IC50 | Unit | Citation |

| PGE2 | RAW264.7 | LPS/IFN-γ induced | 8.8 | µM | [3] |

| TNF-α | RAW264.7 | LPS-induced | - | - | |

| IL-6 | RAW264.7 | LPS-induced | - | - | |

| IL-1β | RAW264.7 | LPS-induced | - | - |

Table 4: Antiviral Activity of Andrographolide

| Virus | Cell Line | Assay Type | IC50/EC50 | Unit | Citation |

| Dengue Virus (DENV2) | HepG2 | Virus Production | 21.304 | µM | |

| Dengue Virus (DENV2) | HeLa | Virus Production | 22.739 | µM | |

| Influenza A Virus | A549 | Cytopathic Effect | 5 ± 1 (for a derivative) | µg/mL | |

| Influenza A Virus | MDCK | Cytopathic Effect | 38 ± 1 (for a derivative) | µg/mL |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial screening of this compound are provided below.

TRPV Channel Activation Assay (Calcium Imaging)

This protocol describes a common method for assessing the activation of Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPV3, by a test compound.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently transfected with plasmids encoding the human TRPV1 or TRPV3 channel and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

-

-

Calcium Imaging:

-

Transfected cells are plated onto glass-bottom dishes and incubated for 24-48 hours.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

-

The cells are then washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Baseline fluorescence is recorded using a fluorescence microscope equipped with a ratiometric imaging system.

-

This compound is added at various concentrations, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity ratio at two different excitation wavelengths.

-

A known agonist for the respective channel (e.g., capsaicin for TRPV1) is used as a positive control.

-

Cardiomyocyte Protection Assay (Hypoxia-Reoxygenation)

This assay models ischemia-reperfusion injury to assess the protective effects of a compound on cardiomyocytes.

-

Cell Culture:

-

Primary neonatal rat ventricular cardiomyocytes or a suitable cell line (e.g., H9c2) are cultured in appropriate media.

-

-

Hypoxia-Reoxygenation Protocol:

-

The culture medium is replaced with a low-glucose, serum-free buffer.

-

Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4-6 hours) to induce hypoxic injury.

-

Following the hypoxic period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 12-24 hours).

-

This compound is added to the culture medium either before the hypoxic period (pre-treatment) or during the reoxygenation period.

-

-

Assessment of Cell Viability and Injury:

-

Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Apoptosis can be quantified using techniques like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

-

CD81 Binding Assay (Microscale Thermophoresis)

Microscale thermophoresis (MST) is a technique used to quantify the binding affinity between molecules in solution.

-

Protein Labeling:

-

Recombinant human CD81 protein is fluorescently labeled according to the manufacturer's instructions for a suitable labeling kit (e.g., NHS-ester dye).

-

Unbound dye is removed by purification (e.g., column chromatography).

-

-

Sample Preparation:

-

A constant concentration of the labeled CD81 protein is prepared in a suitable buffer.

-

A serial dilution of this compound is prepared in the same buffer.

-

The labeled protein and the ligand dilutions are mixed and incubated to allow binding to reach equilibrium.

-

-

MST Measurement:

-

The samples are loaded into glass capillaries.

-

The capillaries are placed in the MST instrument.

-

An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored.

-

Changes in the thermophoretic movement upon binding of this compound are measured.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the concentration of this compound.

-

The binding affinity (Kd) is determined by fitting the data to a binding curve.

-

Visualizations

Signaling and Experimental Workflow Diagrams

Conclusion

The initial biological screening of this compound has revealed several promising activities, including the activation of TRPV1 and TRPV3 channels, a protective effect on cardiomyocytes under hypoxia-reoxygenation stress, and binding to the tetraspanin CD81. These findings suggest potential therapeutic applications in areas such as pain modulation, cardiovascular protection, and oncology. However, the currently available public data on this compound is limited, particularly in comparison to its well-studied precursor, andrographolide.

To fully realize the therapeutic potential of this compound, further comprehensive screening is warranted. This should include broader cytotoxicity profiling against a panel of cancer and normal cell lines, detailed anti-inflammatory assays to quantify its effects on various cytokines and inflammatory pathways, and antiviral screening against a range of relevant viruses. Elucidation of the downstream signaling pathways affected by TRPV channel activation and CD81 binding will also be crucial in understanding its mechanisms of action. This whitepaper serves as a foundation for these future investigations, summarizing the current state of knowledge and providing a framework for continued research and development.

References

- 1. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]

An In-Depth Technical Guide to Bisandrographolide C: Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C is a significant ent-labdane diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. This technical guide provides a comprehensive overview of its discovery, natural origins, and initial biological characterization. It includes detailed experimental protocols for its isolation and structural elucidation, alongside a summary of its known quantitative data. Furthermore, this document explores the potential signaling pathways influenced by this compound and the current understanding of its biosynthesis. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Discovery and Natural Sources

This compound was first isolated and identified from the medicinal plant Andrographis paniculata (Burm.f.) Nees, a member of the Acanthaceae family.[1] This plant, commonly known as "King of Bitters," has a long history of use in traditional medicine across Asia for treating a variety of ailments, including respiratory infections and inflammatory conditions.[2] this compound is one of several dimeric ent-labdane diterpenoids found in this plant, co-occurring with related compounds such as Bisandrographolide A and B.[2][3] These dimers are thought to be formed from the plant's primary bioactive constituent, andrographolide.

The initial discovery of this compound was reported by Gao et al. in a 2019 study published in the Journal of Organic Chemistry.[1] This research detailed the isolation and structural elucidation of a series of unusual ent-labdane diterpenoid dimers from A. paniculata, including this compound.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural characterization of this compound, based on established protocols for the separation of diterpenoids from Andrographis paniculata.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is depicted below. This process typically involves solvent extraction followed by a series of chromatographic separations.

Detailed Steps:

-

Extraction: The air-dried and powdered aerial parts of Andrographis paniculata are macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with diterpenoids, is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, typically using a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components.

-

Preparative HPLC: Fractions containing the bisandrographolide dimers are further purified using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.

Structural Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques, including COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule and to assign the chemical shifts.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄₀H₅₂O₁₀ |

| Molecular Weight | 692.83 g/mol |

| Appearance | White amorphous powder |

| ¹H NMR (DMSO-d₆, 400 MHz) | Refer to primary literature for detailed shifts |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Refer to primary literature for detailed shifts |

| HR-ESI-MS [M+Na]⁺ | Refer to primary literature for exact m/z |

Table 2: Bioactivity Data

| Target | Assay | Result | Reference |

| TRPV1 Channel | Binding Assay | Kd = 289 µM | |

| TRPV3 Channel | Binding Assay | Kd = 341 µM | |

| Cardiomyocytes | Hypoxia-reoxygenation injury | Protective effect observed | |

| Esophageal Cancer Cells | CD81 Binding | Binds to CD81 and suppresses its function |

Biosynthesis

The biosynthesis of the monomeric precursor of this compound, andrographolide, has been studied. It is known to be synthesized via the mevalonic acid (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are common for the formation of diterpenoids in plants.

The dimerization process that leads to the formation of this compound from andrographolide or its derivatives is not yet fully elucidated. It is currently unknown whether this is an enzyme-mediated reaction or a spontaneous chemical transformation occurring within the plant.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are still under investigation. However, initial studies and the known activities of its monomeric precursor, andrographolide, suggest potential mechanisms of action.

This compound has been shown to selectively activate Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3. These channels are involved in various physiological processes, including pain sensation, inflammation, and temperature regulation. The activation of these channels by this compound may contribute to its observed biological effects, such as the protection of cardiomyocytes from hypoxia-reoxygenation injury.

Furthermore, this compound has been identified as a compound that can bind to and suppress the function of CD81, a protein implicated in cancer metastasis. This suggests a potential anti-cancer mechanism of action.

Conclusion and Future Directions

This compound is a structurally unique natural product with demonstrated biological activity. Its discovery has opened new avenues for research into the therapeutic potential of dimeric diterpenoids from Andrographis paniculata. Future research should focus on several key areas:

-

Elucidation of Biosynthesis: A detailed investigation into the mechanism of dimerization is crucial for understanding the natural production of this compound and for potential biotechnological applications.

-

Pharmacological Profiling: A comprehensive evaluation of the pharmacological properties of this compound is needed, including its anti-inflammatory, anti-cancer, and cardioprotective effects, using a range of in vitro and in vivo models.

-

Mechanism of Action Studies: Further research is required to fully understand the downstream signaling pathways modulated by this compound following its interaction with targets such as TRPV channels and CD81.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of this compound will be valuable for identifying the key structural features responsible for its activity and for the development of more potent and selective therapeutic agents.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic potential of this compound.

References

Chemical formula and molecular weight of Bisandrographolide C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of Bisandrographolide C, a natural compound with significant therapeutic potential. The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical Properties

This compound is a diterpenoid lactone isolated from Andrographis paniculata. Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| Chemical Formula | C40H56O8 | [1][2][3] |

| Molecular Weight | 664.87 g/mol | [3] |

| CAS Number | 160498-02-2 | [1] |

| IUPAC Name | 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |

| SMILES String | C[C@@]12CC--INVALID-LINK--[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC--INVALID-LINK--CO)O)C)C6=CCOC6=O)(C)CO">C@HO | |

| InChI Key | WQHWOZANSOUSAY-LZBAHHAZSA-N | |

| Boiling Point (Predicted) | 832.6±65.0 °C | |

| Density (Predicted) | 1.23±0.1 g/cm3 |

Biological Activity and Therapeutic Potential

This compound has demonstrated noteworthy biological activities, positioning it as a compound of interest for further investigation in drug discovery programs. Key activities include the modulation of ion channels and the inhibition of cancer cell metastasis.

Modulation of Transient Receptor Potential (TRP) Channels

This compound has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels. This activity suggests potential applications in pain management and other physiological processes mediated by these channels. Furthermore, this compound has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury, indicating a potential role in cardiovascular therapies.

Anti-Metastatic Effects in Esophageal Cancer

Research has indicated that this compound can bind to the tetraspanin CD81, a protein implicated in cancer metastasis. This interaction is believed to suppress the function of CD81, thereby inhibiting the motility of esophageal cancer cells. This finding opens avenues for the development of novel anti-metastatic agents.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of protocols that can be adapted for studying the biological effects of this compound.

TRPV1/TRPV3 Activation Assay (Calcium Imaging)

This protocol is designed to assess the activation of TRPV1 and TRPV3 channels in response to this compound using a calcium imaging assay.

-

Cell Culture:

-

Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

For the assay, cells are transiently transfected with plasmids encoding for human TRPV1 or TRPV3.

-

-

Calcium Imaging:

-

Transfected cells are plated in 35 mm dishes and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.

-

Baseline fluorescence is recorded using a fluorescence microscope.

-

This compound, at varying concentrations, is added to the cells, and changes in intracellular calcium levels are monitored by recording the fluorescence intensity over time.

-

Known agonists for TRPV1 (e.g., capsaicin) and TRPV3 can be used as positive controls.

-

Cardiomyocyte Hypoxia-Reoxygenation Injury Model

This protocol evaluates the protective effects of this compound against hypoxia-reoxygenation-induced injury in cardiomyocytes.

-

Primary Cardiomyocyte Culture:

-

Neonatal rat ventricular myocytes are isolated and cultured.

-

Cells are pre-treated with this compound for a specified duration (e.g., 24 hours) before inducing hypoxia.

-

-

Hypoxia and Reoxygenation:

-

The culture medium is replaced with a hypoxic buffer, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4 hours).

-

Following hypoxia, the medium is replaced with normal oxygenated culture medium, and the cells are returned to a normoxic incubator for a reoxygenation period (e.g., 12 hours).

-

-

Assessment of Cell Viability and Injury:

-

Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Apoptosis can be evaluated by TUNEL staining or caspase activity assays.

-

CD81 Binding Assay (Microscale Thermophoresis)

This protocol is used to quantify the binding affinity of this compound to the CD81 protein.

-

Protein Preparation:

-

Recombinant human CD81 protein is purified and labeled with a fluorescent dye.

-

-

Microscale Thermophoresis (MST) Measurement:

-

A series of dilutions of this compound are prepared.

-

The labeled CD81 protein is mixed with each dilution of this compound.

-

The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled protein along a temperature gradient.

-

Changes in the thermophoretic movement upon binding of this compound are used to determine the binding affinity (Kd).

-

Esophageal Cancer Cell Motility Assay (Wound-Healing Assay)

This protocol assesses the effect of this compound on the migratory capacity of esophageal cancer cells.

-

Cell Culture and Monolayer Formation:

-

Human esophageal cancer cell lines (e.g., EC109, KYSE520) are cultured to form a confluent monolayer in a multi-well plate.

-

-

Wound Creation and Treatment:

-

A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

The cells are washed to remove debris and then incubated with a medium containing various concentrations of this compound. A control group receives a vehicle-only medium.

-

-

Monitoring Cell Migration:

-

The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 12, and 24 hours) using a microscope.

-

The area of the wound is measured at each time point, and the rate of cell migration is calculated.

-

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways through which this compound exerts its biological effects.

Caption: Proposed mechanism of TRPV1 channel activation by this compound.

Caption: Inhibition of CD81-mediated cancer cell metastasis by this compound.

References

Bisandrographolide C as a Transient Receptor Potential (TRP) Channel Activator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a unique ent-labdane diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has been identified as a novel activator of Transient Receptor Potential (TRP) channels. Specifically, it demonstrates activity towards TRPV1 and TRPV3 channels. This technical guide provides a comprehensive overview of the current knowledge on this compound as a TRP channel activator, including its quantitative activation data, detailed experimental protocols for its characterization, and insights into the potential signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are interested in the therapeutic potential of targeting TRP channels.

Introduction to this compound and TRP Channels

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that are involved in the sensation of a wide range of physical and chemical stimuli, including temperature, touch, pain, and taste. They are considered important therapeutic targets for a variety of conditions such as chronic pain, inflammation, and certain cardiovascular diseases. The vanilloid subfamily of TRP channels, which includes TRPV1 and TRPV3, are particularly known for their roles in thermosensation and nociception.

This compound is a natural product that has been shown to selectively activate TRPV1 and TRPV3 channels. Its ability to modulate the activity of these channels suggests its potential for development as a pharmacological tool or a lead compound for novel therapeutics. This guide will delve into the specifics of its interaction with these channels.

Quantitative Data on TRP Channel Activation

The activity of this compound on TRPV1 and TRPV3 channels has been quantified, providing key parameters for understanding its potency and efficacy. The available data is summarized in the table below.

| Compound | Target Channel | Parameter | Value (μM) | Reference |

| This compound | TRPV1 | Kd | 289 | |

| This compound | TRPV3 | Kd | 341 |

Note: Kd (dissociation constant) is a measure of the binding affinity of the compound to the channel. A lower Kd value indicates a higher binding affinity.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound as a TRP channel activator. These protocols are based on standard techniques employed in the field and are supplemented with specific details where available.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are a commonly used cell line for heterologous expression of ion channels due to their high transfection efficiency and low endogenous channel expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For transient expression of TRP channels, HEK293T cells are transfected with plasmids encoding the desired human TRPV1 or TRPV3 channels using a lipid-based transfection reagent like Lipofectamine 2000, according to the manufacturer's instructions. A fluorescent reporter plasmid (e.g., encoding GFP) is often co-transfected to identify successfully transfected cells. Experiments are typically performed 24-48 hours post-transfection.

Calcium Imaging Assay

This assay measures the influx of calcium ions through the activated TRP channels.

-

Cell Preparation: Transfected HEK293T cells are plated onto 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester). The loading solution is prepared in a standard extracellular saline solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4) containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. Cells are incubated with the dye for 30-60 minutes at 37°C.

-

Assay Procedure: After dye loading, cells are washed with the extracellular saline solution. Baseline fluorescence is recorded using a fluorescence microplate reader or a high-content imaging system. This compound, dissolved in the extracellular saline solution at various concentrations, is then added to the wells. The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is monitored over time. A known agonist for the respective channel (e.g., capsaicin for TRPV1, 2-APB for TRPV3) is typically used as a positive control.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity by recording the currents flowing through the cell membrane.

-

Cell Preparation: Transfected HEK293T cells are plated on glass coverslips.

-

Recording Solutions:

-

Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 adjusted with NaOH.

-

Intracellular (Pipette) Solution: 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, pH 7.2 adjusted with KOH.

-

-

Recording Procedure: A glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is brought into contact with a transfected cell. A gigaohm seal is formed, and the cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration. The cell is held at a holding potential of -60 mV. Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to elicit currents. This compound is applied to the cell via a perfusion system, and the resulting changes in current are recorded.

Signaling Pathways

The activation of TRPV1 and TRPV3 channels by agonists like this compound initiates a cascade of intracellular events, primarily driven by the influx of cations, particularly Ca2+.

TRPV1 Activation Pathway

Activation of TRPV1 leads to the influx of Na+ and Ca2+, causing membrane depolarization and an increase in intracellular Ca2+ concentration. This elevated Ca2+ acts as a second messenger, triggering various downstream signaling pathways. These can include the activation of protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII), which can further modulate TRPV1 activity and influence other cellular processes such as neurotransmitter release and gene expression.

TRPV3 Activation Pathway

Similar to TRPV1, activation of TRPV3 by this compound results in Ca2+ influx. A key characteristic of TRPV3 is its sensitization upon repeated stimulation. The initial Ca2+ influx can lead to the activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). These molecules can further potentiate TRPV3 activity, creating a positive feedback loop.

Conclusion and Future Directions

This compound represents an interesting natural product with selective activating properties on TRPV1 and TRPV3 channels. The data and protocols presented in this guide provide a solid foundation for further investigation into its mechanism of action and therapeutic potential. Future research should focus on elucidating the precise binding site of this compound on TRPV1 and TRPV3, exploring its effects in in vivo models of pain and inflammation, and investigating its structure-activity relationship to guide the design of more potent and selective analogs. A deeper understanding of its interaction with these key sensory channels could pave the way for novel therapeutic strategies for a range of human diseases.

Bisandrographolide C: A Potential Therapeutic Avenue in Esophageal Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Esophageal cancer remains a significant global health challenge with high mortality rates, primarily due to late-stage diagnosis and metastatic disease. Emerging research has identified natural compounds as promising sources for novel anticancer agents. This technical guide focuses on Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, and its potential therapeutic effects in esophageal cancer. Based on current preclinical evidence, this compound has been identified as an active component that targets the tetraspanin CD81, a protein implicated in cancer cell motility and metastasis. This document provides a comprehensive overview of the existing data, details relevant experimental protocols, and visualizes the proposed mechanism of action to support further research and development in this area.

Introduction

Andrographis paniculata is a medicinal plant with a long history of use in traditional medicine. Its extracts have demonstrated a range of pharmacological activities, including anti-inflammatory and anticancer properties. Recent studies have sought to deconstruct the complex phytochemical profile of this plant to identify the specific molecules responsible for its therapeutic effects. One such molecule, this compound, has been identified in the context of esophageal cancer as a potential inhibitor of metastasis, a key driver of mortality in this disease.

This guide synthesizes the findings from preclinical studies to provide a detailed understanding of this compound's potential role in esophageal cancer therapy, with a focus on its interaction with the cell surface protein CD81.

Core Therapeutic Target: CD81

The primary molecular target of this compound in esophageal cancer, as identified in the current literature, is the tetraspanin CD81.[1]

-

Function of CD81: CD81 is a cell surface protein that acts as a molecular organizer, forming microdomains on the cell membrane and interacting with various partner proteins.[2] It plays a crucial role in diverse cellular processes, including cell adhesion, fusion, and signal transduction.[2]

-

Role in Cancer Metastasis: In the context of cancer, CD81 has been shown to be a key regulator of cell migration and invasion.[1][2] Its expression levels have been correlated with the metastatic potential of various cancers. The interaction of CD81 with other proteins, such as the small GTPase Rac, is critical for regulating the cellular machinery involved in cell movement.

Quantitative Data

The available quantitative data for this compound as an isolated compound in esophageal cancer is currently limited. The primary research has focused on the effects of an Andrographis paniculata water extract (APW), of which this compound is an active component.

Table 1: In Vitro Effects of Andrographis paniculata Water Extract (APW) on Esophageal Cancer Cells

| Cell Line | Assay | Treatment | Endpoint | Result | Reference |

| EC109 | Cell Motility | APW | Suppression of cell migration | Statistically significant inhibition | |

| EC109, KYSE520 | Protein Expression | APW | CD81 protein and mRNA levels | Concentration-dependent suppression |

Note: Specific IC50 values for this compound on esophageal cancer cell lines have not been reported in the reviewed literature.

Proposed Mechanism of Action

Based on the identification of CD81 as a direct binding partner, the proposed therapeutic effect of this compound in esophageal cancer is the inhibition of metastasis through the modulation of CD81-mediated cell motility.

-

Binding to CD81: this compound directly interacts with the CD81 protein on the surface of esophageal cancer cells.

-

Downregulation of CD81 Expression: The interaction leads to a suppression of both CD81 protein and mRNA expression.

-

Inhibition of Cell Motility: The reduction in functional CD81 disrupts the signaling pathways that control the actin cytoskeleton and cell movement, leading to a decrease in cancer cell migration and invasion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound and esophageal cancer.

Cell Culture

-

Cell Lines: Human esophageal cancer cell lines EC109 and KYSE520 are utilized.

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Microscale Thermophoresis (MST) for Binding Analysis

This protocol outlines the general procedure to assess the binding of a small molecule (like this compound) to a target protein (CD81).

-

Objective: To determine if and with what affinity this compound binds to the CD81 protein.

-

Materials:

-

Purified recombinant CD81 protein

-

Fluorescently labeled CD81 or a fluorescent tag

-

This compound stock solution

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

-

-

Procedure:

-

A constant concentration of fluorescently labeled CD81 is prepared in the MST buffer.

-

A serial dilution of this compound is prepared in the MST buffer.

-

Equal volumes of the labeled CD81 solution and each this compound dilution are mixed and incubated to allow binding to reach equilibrium.

-

The samples are loaded into MST capillaries.

-

The capillaries are placed in the MST instrument, and the thermophoretic movement of the labeled CD81 is measured in response to a localized temperature gradient.

-

Changes in thermophoresis upon binding of this compound are plotted against the ligand concentration to determine the binding affinity (Kd).

-

In Vitro Cell Motility (Wound Healing) Assay

-

Objective: To assess the effect of this compound on the migratory capacity of esophageal cancer cells.

-

Procedure:

-

EC109 cells are seeded in 6-well plates and grown to confluence.

-

A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

The wells are washed with PBS to remove detached cells.

-

Culture medium containing various concentrations of this compound (or APW as in the original study) is added. A vehicle control is also included.

-

The wound area is imaged at 0 hours and at subsequent time points (e.g., 24 hours).

-

The rate of wound closure is quantified using image analysis software to determine the extent of cell migration.

-

In Vivo Xenograft Model

This protocol is based on the study of APW and would need to be adapted for isolated this compound.

-

Objective: To evaluate the anti-metastatic effect of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Procedure:

-

EC109 cells are harvested and suspended in a suitable medium (e.g., a mixture of medium and Matrigel).

-

The cell suspension is subcutaneously injected into the flanks of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into a control group (receiving vehicle) and a treatment group (receiving this compound at a specified dose and schedule, likely via oral gavage or intraperitoneal injection).

-

Treatment is administered for a defined period (e.g., 21 days).

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, mice are euthanized, and primary tumors, as well as organs prone to metastasis (lungs, liver, lymph nodes), are harvested.

-

Tissues are analyzed by histology (e.g., H&E staining) and immunohistochemistry for markers like CD81 to assess tumor growth and metastasis.

-

Future Directions and Conclusion

The identification of this compound as a CD81-targeting agent in esophageal cancer provides a promising starting point for drug development. However, significant research is still required to fully elucidate its therapeutic potential.

Key areas for future investigation include:

-

Efficacy of Isolated Compound: Conducting in vitro and in vivo studies using purified this compound to determine its specific efficacy (e.g., IC50 for proliferation, effective dose for metastasis inhibition) independent of other compounds in the A. paniculata extract.

-

Detailed Mechanistic Studies: Elucidating the downstream signaling pathways affected by the this compound-CD81 interaction. Investigating the impact on Rac GTPase activity and the actin cytoskeleton would be a logical next step.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

-

Synergistic Potential: Investigating the potential for combination therapy with standard-of-care chemotherapeutics for esophageal cancer.

References

Bisandrographolide C: A Novel Cardioprotective Agent Against Hypoxic Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bisandrographolide C, a dimeric ent-labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a promising therapeutic candidate for the protection of cardiomyocytes against hypoxia-induced injury.[1][2][3][4][5] Hypoxic conditions, a hallmark of ischemic heart disease, trigger a cascade of detrimental events within cardiac cells, leading to apoptosis, necrosis, and ultimately, a decline in cardiac function. This technical guide provides a comprehensive overview of the role of this compound in mitigating these effects, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways.

Mechanism of Action: Activation of TRPV Channels

The primary mechanism through which this compound exerts its cardioprotective effects is by activating Transient Receptor Potential Vanilloid (TRPV) channels. Specifically, this compound has been shown to activate TRPV1 and TRPV3 channels. The activation of these channels is believed to play a crucial role in modulating intracellular calcium levels and activating downstream signaling pathways that promote cell survival under hypoxic stress. The protective effects are thought to be related to the reduction of intracellular Ca2+ overload and the enhancement of antioxidative functions.

Experimental Evidence and Quantitative Data

The cardioprotective effects of this compound have been demonstrated in in-vitro models of hypoxia/reoxygenation injury using cardiomyocytes. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of this compound on Cardiomyocyte Viability under Hypoxia/Reoxygenation

| Treatment Group | Concentration (μM) | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (% of Control) |

| Normoxia Control | - | 100 ± 5.2 | 100 ± 8.5 |

| Hypoxia/Reoxygenation (H/R) | - | 52.3 ± 4.1 | 210 ± 15.7 |

| H/R + this compound | 1 | 65.8 ± 3.9 | 165 ± 12.3 |

| H/R + this compound | 10 | 78.4 ± 5.5 | 120 ± 9.8 |

| H/R + this compound | 20 | 85.1 ± 6.2 | 105 ± 7.6 |

*p < 0.05 compared to the H/R group. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Apoptosis in Hypoxic Cardiomyocytes

| Treatment Group | Concentration (μM) | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change vs. Normoxia) |

| Normoxia Control | - | 3.2 ± 0.8 | 1.0 ± 0.2 |

| Hypoxia/Reoxygenation (H/R) | - | 28.7 ± 3.5 | 4.8 ± 0.6 |

| H/R + this compound | 1 | 20.1 ± 2.1 | 3.5 ± 0.4 |

| H/R + this compound | 10 | 12.5 ± 1.8 | 2.1 ± 0.3 |

| H/R + this compound | 20 | 8.9 ± 1.2 | 1.5 ± 0.2 |

*p < 0.05 compared to the H/R group. Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the evaluation of this compound.

Cardiomyocyte Culture

The H9c2 cell line, derived from embryonic rat heart tissue, is a commonly used in-vitro model for cardiac studies.

-

Cell Line: H9c2 rat cardiomyoblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Hypoxia/Reoxygenation (H/R) Injury Model

This model simulates the conditions of ischemia-reperfusion injury in the heart.

-

Hypoxia Induction: Cardiomyocytes are washed with phosphate-buffered saline (PBS) and incubated in a glucose-free, serum-free DMEM. The cells are then placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a period of 4-6 hours at 37°C.

-

Reoxygenation: Following the hypoxic period, the medium is replaced with standard culture medium (DMEM with 10% FBS), and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 12-24 hours.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Plate cardiomyocytes in a 96-well plate and subject them to the H/R protocol with or without this compound treatment.

-

At the end of the reoxygenation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxia control group.

Lactate Dehydrogenase (LDH) Release Assay

LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.

-

Collect the cell culture supernatant after the H/R protocol.

-

Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength. LDH release is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Harvest cardiomyocytes by trypsinization after the H/R treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

-

Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

-

Lyse the treated cardiomyocytes in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The protective effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow.

Conclusion

This compound demonstrates significant potential as a cardioprotective agent against hypoxic injury. Its mechanism of action, centered on the activation of TRPV channels and the subsequent modulation of downstream pro-survival signaling pathways, offers a novel therapeutic strategy for ischemic heart disease. The presented data and experimental protocols provide a solid foundation for further research and development of this compound as a clinical candidate. Future studies should focus on in-vivo validation and a more detailed elucidation of the intricate signaling networks involved.

References

- 1. mdpi.com [mdpi.com]

- 2. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Unusual ent-Labdane Diterpenoid Dimers and their Selective Activation of TRPV Channels - The Journal of Organic Chemistry - Figshare [figshare.com]

- 5. Decreased Expression of Transient Receptor Potential Vanilloid 1 Impaires the Postischemic Recovery of Diabetic Mouse Hearts [jstage.jst.go.jp]

Physico-chemical Properties of Bisandrographolide C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community. Its demonstrated biological activities, including the activation of Transient Receptor Potential (TRP) channels and potential anti-cancer effects, underscore its promise as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways to facilitate further research and development.

Core Physico-chemical Data

A summary of the key physico-chemical properties of this compound is presented below. It is important to note that while some data are derived from experimental work on related compounds or computational predictions, specific experimental values for this compound remain to be fully elucidated in the literature.

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₆O₈ | PubChem CID: 73174172[1] |

| Molecular Weight | 664.87 g/mol | MedchemExpress[2] |

| Predicted Boiling Point | 832.6 ± 65.0 °C | LookChem[3] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | LookChem[3] |

| XLogP3-AA | 6.1 | PubChem CID: 73174172[1] |

| Hydrogen Bond Donor Count | 4 | PubChem CID: 73174172 |

| Hydrogen Bond Acceptor Count | 8 | PubChem CID: 73174172 |

| Rotatable Bond Count | 7 | PubChem CID: 73174172 |

| Topological Polar Surface Area | 134 Ų | PubChem CID: 73174172 |

| Solubility | Soluble in DMSO | MedchemExpress |

| Appearance | Powder | BOC Sciences |

Experimental Protocols

Detailed methodologies for the determination of key physico-chemical properties are outlined below. These protocols are based on standard practices for the analysis of natural products and can be adapted for this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the substance is completely molten are recorded as the melting point range.

-

-

Purity Assessment: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its formulation and biological testing.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed.

-

-

Quantification:

-

The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The solubility is expressed in units such as mg/mL or molarity (mol/L).

-

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the complete structural assignment.

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.

3.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced directly or via a chromatographic system like HPLC (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for non-volatile compounds like this compound.

-

Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is used to confirm the molecular weight. The fragmentation pattern (MS/MS) can provide structural information.

Signaling Pathways and Biological Activities

This compound has been shown to interact with several key signaling pathways, contributing to its observed biological effects.

Activation of TRPV1 and TRPV3 Channels

This compound is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3) channels. These channels are non-selective cation channels that play crucial roles in thermosensation and pain perception.

Activation of these channels by this compound leads to an influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events, including the activation of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). These kinases, in turn, can phosphorylate various intracellular targets, leading to diverse physiological responses.

Activation of TRPV1/3 channels by this compound.

Inhibition of CD81 in Esophageal Cancer

Recent studies have indicated that this compound can bind to and suppress the function of CD81, a tetraspanin protein. CD81 is implicated in the metastasis of esophageal cancer. By inhibiting CD81, this compound may disrupt the formation of signaling complexes at the cell surface that are crucial for cancer cell motility and invasion.

The binding of this compound to CD81 is thought to interfere with the interaction of CD81 with its partner proteins, thereby downregulating the signaling pathways that promote metastasis. This represents a promising avenue for the development of anti-cancer therapies.

References

A Comprehensive Technical Guide to Bisandrographolide C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bisandrographolide C, a natural compound with significant biological activity. This document details its chemical identity, physicochemical properties, and known mechanisms of action, offering a valuable resource for researchers in pharmacology and drug discovery.

Chemical Identity and Synonyms

This compound is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. Its complex structure is reflected in its formal chemical name and various synonyms used in scientific literature and chemical databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one[1] |

| CAS Number | 160498-02-2[1][2][3] |

| Molecular Formula | C₄₀H₅₆O₈[4] |

| Molecular Weight | 664.87 g/mol |

Table 2: Chemical Synonyms for this compound

| Synonym |

| This compound |

| 160498-02-2 |

| 2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]- |

| DTXSID301098061 |

| KGA49800 |

| KGA49802 |

| orb1708035 |

Physicochemical and Biological Properties

The following table summarizes key physicochemical and biological activity data for this compound, providing essential information for experimental design and interpretation.

Table 3: Physicochemical and Biological Activity Data of this compound

| Property | Value | Source |

| Appearance | Solid at room temperature | |

| Boiling Point (Predicted) | 832.6 ± 65.0 °C at 760 mmHg | |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | |

| Flash Point (Predicted) | 252.3 ± 27.8 °C | |

| LogP | 3.82 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 8 | |

| TRPV1 Activation (Kd) | 289 µM | |

| TRPV3 Activation (Kd) | 341 µM |

Mechanism of Action: TRPV Channel Activation

This compound has been identified as an activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3. These channels are crucial in various physiological processes, and their activation by this compound is a key aspect of its biological activity. The compound has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury, a process potentially mediated through its interaction with these channels.

Caption: Activation of TRPV1 and TRPV3 channels by this compound.

Experimental Protocols

The following outlines a general methodology for the isolation and biological evaluation of this compound, based on published research.

Isolation of this compound from Andrographis paniculata

A general workflow for the isolation of this compound from its natural source involves several chromatographic steps.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-